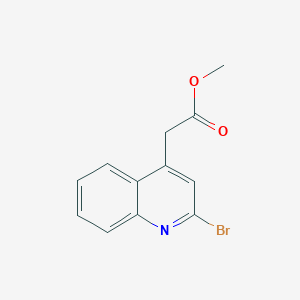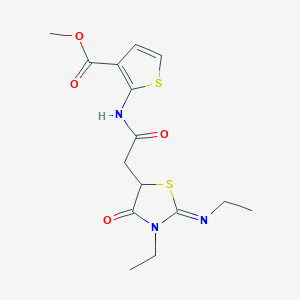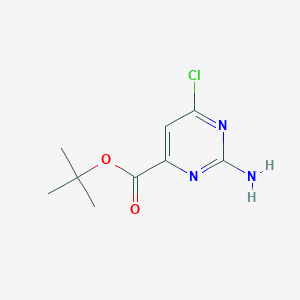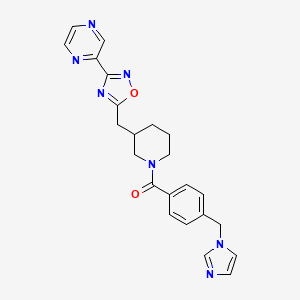
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have demonstrated significant broad-spectrum antitumor activity, showing higher potency compared to traditional chemotherapy agents in some cases. For instance, a study on 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with remarkable antitumor efficacy, nearly 1.5–3.0-fold more potent than the control agent 5-FU against various cancer cell lines, including CNS, renal, breast, and leukemia cells, suggesting potential applications in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-inflammatory Activities
New derivatives of quinazolinones have shown marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, indicating potential uses in the development of new drugs for treating bacterial infections and inflammation. Some compounds synthesized demonstrated antimicrobial action, with specific combinations of activities highlighting their structural and physicochemical characteristics (A. Zablotskaya et al., 2013).
Fluorescent Chemosensors
Quinazolinone derivatives have been used to develop highly selective fluorescent chemosensors for detecting metal ions, such as cobalt(II) ions, in biological environments. These sensors offer a turn-on fluorescence enhancement with visual colorimetric response, demonstrating potential applications in bioimaging and environmental monitoring (Yulong Liu et al., 2019).
Solar Energy Conversion
Quinazolinone derivatives have also been explored as sensitizers in dye-sensitized solar cells to improve photoelectric conversion efficiency. Research into the co-sensitization with near-IR absorbing cyanine dyes suggests potential applications in enhancing the performance of solar energy conversion devices (Wenjun Wu et al., 2009).
Eigenschaften
IUPAC Name |
N-benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYPPYCKKIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)


![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)
![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)


![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2966104.png)
![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![6-Cyclopropyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2966108.png)